1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor for the epidermal growth factor (EGFR). It was first discovered by Pfizer in 2005 and has since been studied for its potential in cancer treatment.
Mechanism of Action
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid works by inhibiting the tyrosine kinase receptor for the epidermal growth factor (EGFR). This receptor is overexpressed in many types of cancer and plays a key role in tumor growth and progression. By inhibiting this receptor, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activation of several signaling pathways involved in cancer growth and progression.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is that it has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other types of cancer treatments. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid. One area of interest is in combination therapy, where this compound is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogues of this compound with improved potency and selectivity for the EGFR receptor. Finally, there is interest in studying the potential of this compound in other types of cancer, such as colorectal cancer and head and neck cancer.
Synthesis Methods
The synthesis of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid involves several steps, including the reaction of 2-cyclopentylacetonitrile with ethyl chloroformate to form 2-cyclopentylacetyl chloride. This is then reacted with 2-aminobenzophenone to form the intermediate compound, which is further reacted with sodium cyanoborohydride and acetic acid to yield this compound.
Scientific Research Applications
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been studied for its potential in the treatment of other types of cancer, including breast cancer and pancreatic cancer.
properties
IUPAC Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(11-12-5-1-2-6-12)18-10-4-8-13-14(17(20)21)7-3-9-15(13)18/h3,7,9,12H,1-2,4-6,8,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPXCZASMFZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC3=C(C=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.